molecular formula C₅H₁₁Na₂O₇P B1144722 sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate CAS No. 102916-66-5

sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate

Cat. No.: B1144722
CAS No.: 102916-66-5
M. Wt: 258.07
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a sodium ion paired with a hydrogen phosphate group, which is further bonded to a (2R,3S)-2,3-dihydroxy-5-oxopentyl moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it useful in numerous applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate typically involves the reaction of a suitable dihydroxy ketone with a phosphate source under controlled conditions. One common method involves the use of (2R,3S)-2,3-dihydroxy-5-oxopentanal as a starting material, which is reacted with sodium hydrogen phosphate in an aqueous medium. The reaction is usually carried out at a slightly elevated temperature to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydrogen phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can act as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] dihydrogen phosphate
  • Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] monohydrogen phosphate

Uniqueness

Compared to similar compounds, sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate has a unique balance of functional groups that allows it to participate in a wider range of chemical reactions. Its specific stereochemistry also makes it a valuable tool in stereoselective synthesis and biochemical studies.

Properties

IUPAC Name

sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O7P.Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);/q;+1/p-1/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGCHMBMAJPEIE-UYXJWNHNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(C(COP(=O)(O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C=O)[C@@H]([C@@H](COP(=O)(O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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